2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one, commonly known as Nitrofurazone, is a synthetic nitrofuran derivative that has been widely used as an antibacterial and antifungal agent in both human and veterinary medicine. Nitrofurazone has been shown to have broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa. In
Mechanism of Action
The mechanism of action of Nitrofurazone is not fully understood, but it is believed to work by inhibiting bacterial DNA synthesis. It has been shown to bind to bacterial DNA, causing breaks in the DNA strands and preventing replication. Nitrofurazone has also been shown to disrupt bacterial cell wall synthesis and membrane function.
Biochemical and Physiological Effects:
Nitrofurazone has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress in bacterial cells, leading to the production of reactive oxygen species (ROS) and the activation of antioxidant enzymes. Nitrofurazone has also been shown to inhibit the activity of bacterial enzymes involved in energy metabolism and protein synthesis.
Advantages and Limitations for Lab Experiments
Nitrofurazone has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, making it a popular choice for researchers. It has also been shown to have low toxicity in both animals and humans, making it a relatively safe choice for use in lab experiments. However, Nitrofurazone has some limitations as well. It has been shown to have limited efficacy against some bacterial strains, and its use can lead to the development of antibiotic resistance in bacterial populations.
Future Directions
There are a number of future directions for research on Nitrofurazone. One area of interest is the development of new derivatives of Nitrofurazone with improved antimicrobial properties. Researchers are also interested in exploring the potential use of Nitrofurazone in combination with other antibiotics to enhance its efficacy. Finally, researchers are interested in exploring the potential use of Nitrofurazone in the treatment of other diseases, such as cancer and parasitic infections.
Synthesis Methods
Nitrofurazone can be synthesized by the reaction of 5-nitro-2-furaldehyde with 4-chloroaniline in the presence of glacial acetic acid and sodium acetate. The resulting product is then cyclized with ethyl oxalyl chloride to form Nitrofurazone. This synthesis method has been widely used in the production of Nitrofurazone for commercial and research purposes.
Scientific Research Applications
Nitrofurazone has been extensively studied for its antimicrobial properties and has been used in a variety of research applications. It has been shown to be effective against a range of bacterial pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been used to treat fungal infections caused by Candida albicans and Aspergillus niger.
properties
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[(5-nitrofuran-2-yl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN2O5/c15-9-3-1-8(2-4-9)13-16-11(14(18)22-13)7-10-5-6-12(21-10)17(19)20/h1-7H/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIDSKUJPRWVCX-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=N/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)O2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.